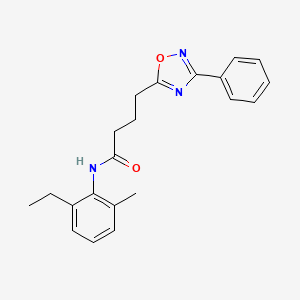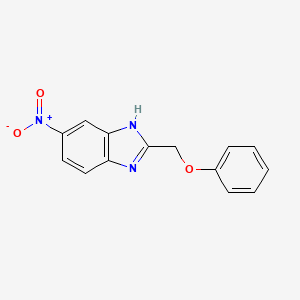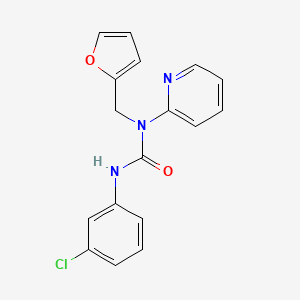![molecular formula C14H11N3OS2 B11349712 4-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11349712.png)
4-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that features a thiophene ring and a thiadiazole ring. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 4-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 4-methylbenzoic acid with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process . Its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiophene and thiadiazole derivatives, such as:
Thiophene-2-carboxamide: Known for its antimicrobial properties.
2-amino-1,3,4-thiadiazole: Exhibits anti-inflammatory and anticancer activities.
4-methyl-N-[3-(pyridin-2-yl)-1,2,4-thiadiazol-5-yl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring, showing different biological activities.
Properties
Molecular Formula |
C14H11N3OS2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3OS2/c1-9-4-6-10(7-5-9)13(18)16-14-15-12(17-20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
MBILIUYHYZVJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349629.png)

![5-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11349648.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11349663.png)

![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349683.png)


![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B11349687.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11349688.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349702.png)
![2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11349705.png)
![(4-Benzylpiperidin-1-yl)[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11349715.png)
